

# 4-Chloro-2-iodobenzoic acid molecular structure

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## Compound of Interest

Compound Name: **4-Chloro-2-iodobenzoic acid**

Cat. No.: **B083352**

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An In-Depth Technical Guide to **4-Chloro-2-iodobenzoic Acid**: Structure, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-iodobenzoic acid** (CAS No. 13421-13-1), a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. The document elucidates the compound's detailed molecular structure, physicochemical properties, and characteristic spectroscopic signatures. A robust, field-proven synthesis protocol is detailed, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's versatile applications as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, substantiated by authoritative references. Safety, handling, and storage protocols are also outlined to ensure safe and effective utilization in a laboratory setting.

## Introduction to 4-Chloro-2-iodobenzoic Acid

**4-Chloro-2-iodobenzoic acid** is a polysubstituted aromatic compound featuring a carboxylic acid group, a chlorine atom, and an iodine atom attached to a benzene ring. This unique combination of functional groups makes it a highly valuable and versatile building block in synthetic chemistry.<sup>[1]</sup> The presence of two distinct halogen atoms at specific positions (ortho-iodo and para-chloro relative to the carboxyl group) allows for selective and differential reactivity. The iodine atom is particularly susceptible to a wide array of cross-coupling

reactions, while the carboxylic acid moiety can be readily converted into esters, amides, or other derivatives.<sup>[2]</sup>

This strategic arrangement of functional groups has positioned **4-Chloro-2-iodobenzoic acid** as a key intermediate in the development of complex organic molecules, including biologically active compounds for pharmaceuticals and agrochemicals.<sup>[1]</sup> Its utility extends to materials science, where it can be incorporated into polymers or coatings to enhance chemical stability and other properties.<sup>[1]</sup> This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize this compound in research and development.

## Molecular Structure and Physicochemical Properties

The molecular structure of **4-Chloro-2-iodobenzoic acid** is defined by a benzoic acid core with a chlorine atom at the C4 position and an iodine atom at the C2 position. This substitution pattern leads to a sterically hindered environment around the carboxylic acid group, which can influence its reactivity.

Caption: Molecular structure of **4-Chloro-2-iodobenzoic acid**.

The key physicochemical properties of **4-Chloro-2-iodobenzoic acid** are summarized in the table below, compiled from authoritative chemical databases.

Property	Value	Source(s)
CAS Number	13421-13-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	282.46 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Off-white solid	<a href="#">[1]</a>
Melting Point	162 - 167 °C	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	4-Chloro-2-iodobenzoic acid	<a href="#">[5]</a>
SMILES String	OC(=O)c1ccc(Cl)cc1I	<a href="#">[4]</a>
InChI Key	LRRDANNNSUCQNDU-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis and Mechanistic Insights

A reliable and common strategy for the synthesis of **4-Chloro-2-iodobenzoic acid** involves a three-step sequence starting from 4-chloro-2-aminobenzoic acid (4-Chloroanthranilic acid). This process includes diazotization followed by a Sandmeyer-type reaction.

## Experimental Protocol: Synthesis from 4-Chloroanthranilic Acid

- **Diazotization:**
  - Suspend 4-chloro-2-aminobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and cool the mixture to 0-5 °C in an ice-water bath. The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise to the suspension with vigorous stirring. The addition must be slow to control the exothermic reaction and maintain the low temperature. The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper). The resulting solution contains the 4-chloro-2-carboxybenzenediazonium salt.

- Iodination (Sandmeyer-type Reaction):
  - In a separate flask, dissolve potassium iodide (KI) in water.
  - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. The diazonium group ( $-N_2^+$ ) is an excellent leaving group and is replaced by the iodide nucleophile, leading to the formation of **4-Chloro-2-iodobenzoic acid** and the evolution of nitrogen gas.
- Work-up and Purification:
  - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
  - Collect the crude product, which often precipitates out of the solution, by vacuum filtration.
  - Wash the solid with cold water to remove inorganic salts and other water-soluble impurities.
  - Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as an off-white solid.[1]

Caption: Workflow for the synthesis of **4-Chloro-2-iodobenzoic acid**.

## Spectroscopic Characterization

To confirm the molecular structure and assess the purity of synthesized **4-Chloro-2-iodobenzoic acid**, several analytical techniques are employed.

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include a broad peak from approximately  $2500-3300\text{ cm}^{-1}$  corresponding to the O-H stretch of the carboxylic acid, a sharp and strong peak around  $1700\text{ cm}^{-1}$  for the C=O (carbonyl) stretch, and various peaks in the  $1600-1450\text{ cm}^{-1}$  region for aromatic C=C stretching. Absorptions corresponding to C-Cl and C-I bonds will be found in the fingerprint region ( $<1000\text{ cm}^{-1}$ ).[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

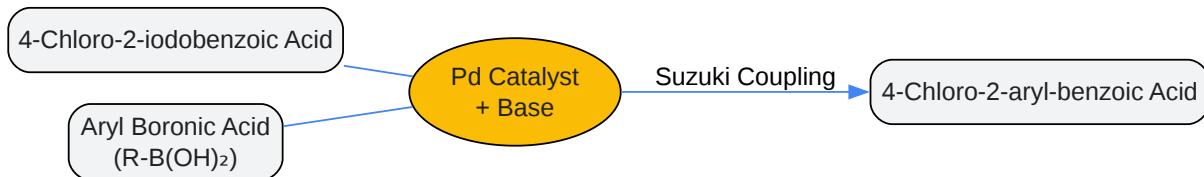
- $^1\text{H}$  NMR: Due to the substitution pattern, the aromatic region will display three distinct signals for the three protons on the benzene ring. The chemical shifts and coupling patterns of these signals can be used to confirm the 1,2,4-substitution pattern. The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield ( $>10$  ppm), though its observation can depend on the solvent used.
- $^{13}\text{C}$  NMR: The spectrum will show seven distinct carbon signals: one for the carboxyl carbon ( $\sim 170$  ppm) and six for the aromatic carbons, whose chemical shifts are influenced by the attached substituents (Cl, I, and COOH).
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 282.46 g/mol. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with its  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes).

## Applications in Drug Discovery and Organic Synthesis

**4-Chloro-2-iodobenzoic acid** is a highly sought-after intermediate due to its capacity for facile chemical modification.

- Pharmaceutical and Agrochemical Synthesis: It serves as a foundational scaffold for building more complex molecules. It is utilized in the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities.<sup>[1]</sup> Its structure is also explored in the design of targeted herbicides and pesticides.<sup>[1]</sup>
- Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool in synthetic strategy, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the C4-chloro substituent intact for potential subsequent transformations.
- Synthesis of Heterocycles: This compound is a known precursor for the synthesis of various heterocyclic systems. For example, it reacts with ynamides to produce 3,4-disubstituted

isocoumarins, which are structural motifs found in many natural products and biologically active molecules.[3][7][8]



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Caption: Use of **4-Chloro-2-iodobenzoic acid** in a Suzuki coupling reaction.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **4-Chloro-2-iodobenzoic acid**.

- **Hazards:** The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[9] It may also cause respiratory irritation.[9][10]
- **Personal Protective Equipment (PPE):** Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]
- **Handling:** Avoid breathing dust and prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.[11]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9][11]

## Conclusion

**4-Chloro-2-iodobenzoic acid** is a cornerstone intermediate in modern organic synthesis. Its distinct structural features, particularly the differentially reactive halogen substituents, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential

for leveraging its full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols ensures its effective and responsible use in advancing scientific research.

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